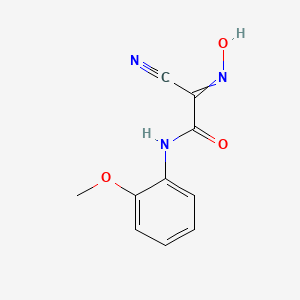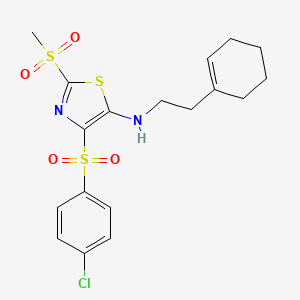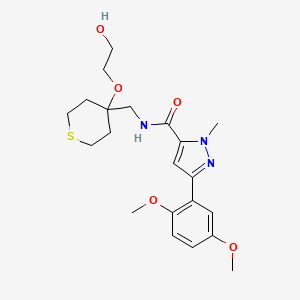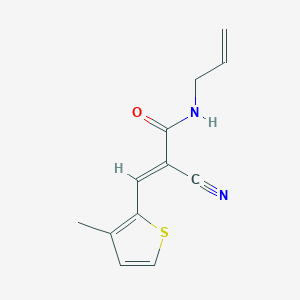![molecular formula C19H19N3O6S B2501346 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide CAS No. 886939-32-8](/img/structure/B2501346.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide" belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities. These compounds have been the subject of extensive research due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting with the reaction of an appropriate acid or ester with hydrazine to form a hydrazide, followed by cyclization to form the oxadiazole ring. For example, in one study, benzenesulfonyl chloride was reacted with ethyl isonipecotate to yield a carboxylate intermediate, which was then converted into a carbohydrazide and subsequently cyclized to form an oxadiazole thiol . Another study utilized a similar approach by converting aromatic acids into esters, then hydrazides, and finally cyclizing them to form the oxadiazole thiol . These methods highlight the versatility of the synthetic routes available for creating 1,3,4-oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The spectral data, including 1H-NMR, IR, and mass spectrometry, are typically used to confirm the structure of these compounds. For instance, the synthesized compounds in the studies were confirmed using these techniques, ensuring the correct molecular structure was obtained .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives often involves the modification of the oxadiazole ring or its substituents. In the studies provided, the oxadiazole thiol was further reacted with various N-substituted 2-bromoacetamides to yield a range of N-substituted derivatives . These reactions were facilitated by weak bases and polar aprotic solvents, indicating the susceptibility of the oxadiazole ring to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents such as sulfonyl groups, methoxy groups, and aromatic rings can affect properties like solubility, melting point, and stability. While the specific physical and chemical properties of "N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide" are not detailed in the provided papers, similar compounds have been shown to exhibit moderate to high biological activity, which can be attributed to their chemical structure .
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide, as part of the 1,3,4-oxadiazole derivatives, has been studied for its antimicrobial and anti-proliferative activities. These compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria, including pathogenic strains such as Candida albicans. Notably, specific derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5–8 μg/mL. Additionally, these compounds were evaluated against several cancer cell lines including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, demonstrating optimum anti-proliferative activity. The significant biological activities of these derivatives highlight their potential in developing new therapeutic agents for both microbial infections and cancer treatment (Al-Wahaibi et al., 2021).
Anticancer Evaluation of 1,3,4-Oxadiazole Derivatives
Further research into 1,3,4-oxadiazole derivatives bearing the 2,4-dimethoxyphenyl substituent has revealed their significant anticancer properties. These compounds, through their structural modifications, have shown excellent activity against breast cancer cell lines. This insight into their anticancer efficacy expands the scope of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide and related compounds in oncological research, offering a foundation for the development of novel anticancer therapies (Polkam et al., 2021).
Antibacterial Studies and Synthesis of N-Substituted Derivatives
N-Substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and assessed for their antibacterial efficacy. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria. The synthesis process and the resulting antibacterial activity underscore the potential of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide derivatives in contributing to new antibacterial agents, addressing the ongoing challenge of bacterial resistance (Khalid et al., 2016).
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-29(24,25)14-8-5-12(6-9-14)17(23)20-19-22-21-18(28-19)15-10-7-13(26-2)11-16(15)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYOEGODIMWHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)
![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)